molecular formula C22H18N2O2 B5138120 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5138120
M. Wt: 342.4 g/mol
InChI Key: AAKWSWPHVXXYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies. In

Scientific Research Applications

5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in the development of new materials and technologies, such as OLEDs and solar cells.

Mechanism of Action

The mechanism of action of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to bind to certain receptors in the body, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity and high solubility in various solvents. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using this compound is its limited stability under certain conditions, such as exposure to light and air.

Future Directions

There are many potential future directions for research on 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new materials and technologies. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, as well as the exploration of its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of diphenylmethane with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride, or through the reaction of 4-methoxybenzohydrazide with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The yield of this compound can be improved through optimization of the reaction conditions, such as temperature, time, and reagent ratios.

properties

IUPAC Name

5-benzhydryl-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-25-19-14-12-18(13-15-19)21-23-22(26-24-21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKWSWPHVXXYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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